molecular formula C13H14O2 B11899886 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol

Cat. No.: B11899886
M. Wt: 202.25 g/mol
InChI Key: SPTOHXBFTHRMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . This compound is part of the methanonaphthalene family, characterized by its unique structure that includes a methano bridge and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene derivatives . The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale photolysis reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol groups to other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The diol groups can participate in hydrogen bonding and other interactions, influencing biochemical pathways. The methano bridge provides structural rigidity, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol is unique due to its specific combination of an ethyl group, diol functional groups, and a methano bridge. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-ethyltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-3,4-diol

InChI

InChI=1S/C13H14O2/c1-2-7-6-10-8-3-4-9(5-8)11(10)13(15)12(7)14/h3-4,6,8-9,14-15H,2,5H2,1H3

InChI Key

SPTOHXBFTHRMJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3CC2C=C3)C(=C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.